molecular formula C12-H11-N3-O2 B1663123 5-(4-acetamidophenyl)pyrazin-2(1H)-one CAS No. 89541-55-9

5-(4-acetamidophenyl)pyrazin-2(1H)-one

Cat. No.: B1663123
CAS No.: 89541-55-9
M. Wt: 229.23 g/mol
InChI Key: VZXIAVMLJCJLPP-UHFFFAOYSA-N
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Description

Inhibitor of phosphodiesterase type III (PDE3);  High Quality Biochemicals for Research Uses

Scientific Research Applications

Cancer Research

5-(4-acetamidophenyl)pyrazin-2(1H)-one and its derivatives have been explored for their potential in inhibiting cancer cell growth. For instance, certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown inhibition against A549 and H322 lung cancer cell growth in a dosage-dependent manner (Zheng, Shao, Zhao, & Miao, 2011). Additionally, some substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have been synthesized and found to induce apoptosis in H322 lung cancer cells (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012).

Synthesis and Characterization

The synthesis and characterization of pyrazin-2(1H)-one derivatives have been a focus of research, with studies detailing the structural and spectral properties of these compounds. For example, the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, a related compound, have been reported (Nayak, Narayana, Anthal, Gupta, & Kant, 2014). Similarly, the crystal structures of C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have been studied to understand their hydrogen bonding and other intermolecular interactions (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Antioxidant and Antimicrobial Activity

Some studies have also investigated the antioxidant and antimicrobial potential of pyrazin-2(1H)-one derivatives. For example, a novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide have shown significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019). Additionally, novel substituted 2-(5-(4-aryl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-alkylpyrazine compounds have been synthesized and evaluated for their antibacterial activities against various strains (Kitawat & Singh, 2014).

Anti-HIV-1 Activity

The anti-HIV-1 activity of pyrazin-2(1H)-one derivatives has also been a subject of research. For example, a series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides have been synthesized and evaluated for their potential anti-HIV-1 activity, with some showing promising results (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).

Properties

CAS No.

89541-55-9

Molecular Formula

C12-H11-N3-O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[4-(3-oxo-2H-pyrazin-6-yl)phenyl]acetamide

InChI

InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-6H,7H2,1H3,(H,15,16)

InChI Key

VZXIAVMLJCJLPP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2

Synonyms

5-(4-acetamidophenyl)pyrazin-2(1H)-one
SK and F 94120
SK and F-94120
SKF 94120

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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